Ralgro is the commercial name for the synthetic, non-steroidal growth promotant zeranol. [] It is classified as a resorcylic acid lactone, belonging to a group of naturally occurring products. [, ] Zeranol is a derivative of zearalenone, a mycotoxin produced by the fungus Gibberella zeae, commonly found in corn. [, ]
Ralgro is classified as an anabolic steroid, specifically a non-steroidal compound that mimics the effects of estrogen. It is synthesized from a naturally occurring mycotoxin produced by the fungus Fusarium graminearum. The product is administered as an implant, delivering a precise dose of zeranol directly into the ear of the animal .
The synthesis of zeranol involves fermentation processes using specific strains of fungi. The production begins with the cultivation of Fusarium graminearum, which produces the mycotoxin. This compound is then extracted and purified to create zeranol, which can be formulated into pellet form for implantation .
The typical dosage for Ralgro consists of three pellets containing 12 mg of zeranol each, totaling 36 mg per administration. The pellets are designed for easy implantation using an injector device, ensuring accurate delivery under the skin .
Zeranol has a molecular formula of and a molecular weight of approximately 286.37 g/mol. Its structure features a phenolic ring characteristic of many anabolic agents, which contributes to its interaction with estrogen receptors in target tissues .
The specific arrangement of functional groups in zeranol allows it to exert its anabolic effects by mimicking natural hormones, particularly estrogen, thereby influencing growth and metabolism in cattle.
Zeranol primarily acts through binding to estrogen receptors, leading to enhanced protein synthesis and reduced muscle protein degradation. This mechanism results in increased muscle mass and improved feed conversion ratios in implanted cattle .
The chemical reactions involved include:
The mechanism by which Ralgro operates involves several key processes:
Clinical studies have shown that calves implanted with Ralgro can gain an average of 23 pounds more at weaning compared to non-implanted controls over a period of about 163 days .
Ralgro pellets are stable at temperatures between 2° C and 25° C (36° F to 77° F) and are designed for subcutaneous implantation. The physical properties include:
Chemical properties include:
Ralgro is primarily used in the livestock industry as a growth-promoting implant for beef cattle. Its applications include:
In addition to its use in beef production, research continues into its potential applications in other livestock species and its role in sustainable agricultural practices by improving meat production efficiency without compromising animal welfare standards .
Growth-promoting implants represent a cornerstone technology in modern beef production, leveraging endocrinological principles to enhance growth efficiency. These small, pellet-like devices are administered subcutaneously in the ear and release synthetic or natural hormones that mimic endogenous growth regulators. Estrogenic, androgenic, and progestogenic compounds constitute the primary categories, with mechanisms ranging from protein anabolism stimulation to nutrient partitioning optimization. Adoption exceeds 94% in U.S. feedlots due to demonstrated economic returns, typically yielding 4:1 to 10:1 benefit-cost ratios through improved feed conversion and weight gain [3].
The evolution of implants began in 1957 with the first commercial product, diethylstilbestrol (DES). Safety concerns led to its 1979 ban, spurring development of "natural hormone" alternatives. Zeranol, isolated from the Fusarium mycotoxin zearalenone, was commercialized as Ralgro in the 1970s. Its non-steroidal structure offered a safer profile while maintaining efficacy. By the 1980s, Ralgro dominated the suckling calf implant market due to its versatility across sexes and ages. Today, it remains one of only two FDA-approved implants for replacement heifers (alongside Synovex-C) [3] [6] [7].
Ralgro is classified as a non-steroidal estrogen agonist of the resorcylic acid lactone group. Its active compound, zeranol (α-zearalanol; C~18~H~26~O~5~), is a reduced metabolite of the mycotoxin zearalenone produced by Fusarium fungi. Zeranol binds mammalian estrogen receptors but exhibits approximately 3–4× greater estrogenic potency than its parent compound. Unlike steroidal estrogens, its resorcylic acid backbone enables unique pharmacokinetics, including sustained release from implants and resistance to hepatic first-pass metabolism [2] [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7